molecular formula C8H7NO2 B3059158 4-Ethenylpyridine-2-carboxylic acid CAS No. 94798-08-0

4-Ethenylpyridine-2-carboxylic acid

Cat. No. B3059158
CAS RN: 94798-08-0
M. Wt: 149.15 g/mol
InChI Key: SCIPFCNWPUYVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.14700 . It is also known by other synonyms such as G-5120 and 2-Pyridinecarboxylicacid,4-ethenyl .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The exact mass is 149.04800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.14700, a molecular formula of C8H7NO2, and a LogP value of 1.42280 . Unfortunately, specific values for density, boiling point, melting point, and flash point were not available .

Scientific Research Applications

Metabolic Activation of Carboxylic Acids

Carboxylic acids, a broad class encompassing both endogenous and xenobiotic compounds, have been linked to adverse reactions due to metabolic activation, namely the formation of acyl-glucuronides and acyl-CoA thioesters. Understanding the metabolic pathways and reactivity of carboxylic acids can shed light on their roles in biological systems and their potential toxicological implications (Skonberg et al., 2008).

Biologically Active Compounds of Plants

Carboxylic acids derived from plants are known for their biological activity. Structural differences among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their antioxidant, antimicrobial, and cytotoxic activities. This suggests that structural modifications, including those related to the ethenylpyridine moiety, could impact the biological efficacy and application of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Environmental Impact of Carboxylic Acid Derivatives

The widespread use of carboxylic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (a herbicide), and their detection in the environment raise concerns about their effects on non-target organisms and ecosystems. Research into the environmental fate, accumulation, and low-level exposure impacts of these compounds is crucial for developing strategies to mitigate potential risks (Islam et al., 2017).

Aminopyridines: Syntheses, Complexation, and Biological Activity

Aminopyridines, including 4-aminopyridine derivatives, have been extensively studied for their diverse biological activities. The synthesis, metal complexation, and pharmacological properties of aminopyridines highlight their potential in developing new compounds with significant bioactivity. This research area may offer insights into the applications of 4-Ethenylpyridine-2-carboxylic acid in medicinal chemistry (Orie et al., 2021).

Future Directions

While specific future directions for 4-Ethenylpyridine-2-carboxylic acid were not found, there is ongoing research in the field of carboxylic acid derivatives. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . This suggests that there may be future advancements in the synthesis, reactions, and applications of compounds like this compound.

properties

IUPAC Name

4-ethenylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIPFCNWPUYVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600518
Record name 4-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94798-08-0
Record name 4-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethenylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Ethenylpyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Ethenylpyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Ethenylpyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Ethenylpyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Ethenylpyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.